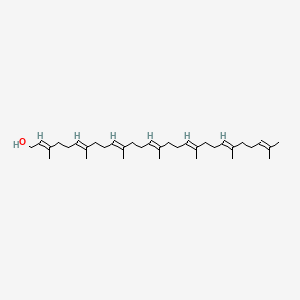

all-E-Heptaprenol

Description

The exact mass of the compound Heptaprenol is 494.448766469 g/mol and the complexity rating of the compound is 804. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O/c1-29(2)15-9-16-30(3)17-10-18-31(4)19-11-20-32(5)21-12-22-33(6)23-13-24-34(7)25-14-26-35(8)27-28-36/h15,17,19,21,23,25,27,36H,9-14,16,18,20,22,24,26,28H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDCABNKZQORKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70702160 | |

| Record name | 3,7,11,15,19,23,27-Heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5905-41-9 | |

| Record name | 3,7,11,15,19,23,27-Heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Functions of All-E-Heptaprenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

All-E-Heptaprenol, a C35 isoprenoid alcohol, is a pivotal molecule in various biological processes, particularly within bacteria. Its all-trans configuration imparts a linear and rigid structure, crucial for its specific enzymatic interactions. This document provides a comprehensive overview of the biological functions of this compound, detailing its role as a key precursor in the biosynthesis of essential molecules like menaquinone-7 (Vitamin K2) and ubiquinone-7 (Coenzyme Q7). Furthermore, its function as a lipid carrier for sugar moieties in the biosynthesis of the bacterial cell wall is explored. This guide also collates available information on its potential as an anti-tumor agent and outlines relevant experimental methodologies.

Introduction

This compound is a member of the polyprenol family of long-chain isoprenoid alcohols, characterized by seven isoprene units linked in a head-to-tail manner with all double bonds in the trans (E) configuration.[1][2] This specific stereochemistry is fundamental to its biological recognition and function.[1] Found primarily in bacteria, this compound, in its phosphorylated form (all-E-heptaprenyl diphosphate), serves as a crucial intermediate in key metabolic pathways.[1][3] Its biosynthesis originates from the mevalonate or non-mevalonate pathways, which produce the basic five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1]

Core Biological Functions

The primary biological significance of this compound lies in its role as a precursor to vital isoprenoids and as a carrier molecule in biosynthetic processes.

Precursor to Menaquinone-7 (Vitamin K2) and Ubiquinone-7 (Coenzyme Q7)

In many bacteria, particularly Gram-positive species like Bacillus subtilis, all-E-heptaprenyl diphosphate is the direct precursor to the seven-isoprene unit side chain of menaquinone-7 (MK-7).[1] The isoprenoid side chain, derived from this compound, anchors the menaquinone molecule to the cell membrane, a critical feature for its function in the electron transport chain.[1]

Similarly, in some microorganisms, all-E-heptaprenyl diphosphate serves as the precursor for the isoprenoid tail of ubiquinone-7 (a form of Coenzyme Q).[1] Ubiquinones are essential components of the mitochondrial respiratory chain, playing a vital role in ATP synthesis and protecting against oxidative stress.[1]

Carrier Molecule in Bacterial Cell Wall Biosynthesis

In its phosphorylated form, all-E-heptaprenyl phosphate acts as a hydrophobic carrier molecule, facilitating the transport of hydrophilic sugar units across the lipid bilayer of the cell membrane.[1][3] This process is integral to the assembly of complex biopolymers that constitute the bacterial cell wall, such as peptidoglycan and teichoic acids.[4][5] The availability of these polyprenol phosphate carriers can be a rate-limiting step in cell wall biosynthesis.[1] In Mycobacterium smegmatis, a C35 heptaprenyl phosphate is one of the primary forms of polyprenyl phosphates involved in this process.[1]

Biosynthesis of All-E-Heptaprenyl Diphosphate

The synthesis of all-E-heptaprenyl diphosphate is catalyzed by the enzyme heptaprenyl diphosphate synthase (HepPPS) (EC 2.5.1.30).[6][7] This enzyme belongs to the family of trans-prenyltransferases and catalyzes the sequential condensation of four molecules of isopentenyl diphosphate (IPP) with farnesyl diphosphate (FPP), which serves as the allylic primer.[7][8]

Reaction: (2E,6E)-farnesyl diphosphate + 4 isopentenyl diphosphate ⇌ all-trans-heptaprenyl diphosphate + 4 diphosphate[7]

The enzyme heptaprenyl diphosphate synthase is a key target for the development of novel antimicrobial agents due to its essential role in bacterial metabolism.[1]

Signaling Pathways and Molecular Interactions

The influence of this compound on cellular signaling is primarily indirect, stemming from its role as a precursor to menaquinones and ubiquinones.[1] Alterations in the levels of these polyprenols can significantly impact cellular signaling pathways that govern processes such as cell growth and differentiation.[1]

The rigid and linear structure of this compound is crucial for its specific interaction with enzymes like heptaprenyl diphosphate synthase and the enzymes involved in the subsequent transfer of the heptaprenyl group.[1]

Diagram of the Menaquinone-7 Biosynthesis Pathway

Caption: Biosynthetic pathway of Menaquinone-7.

Diagram of the Role of Polyprenol Phosphate in Bacterial Cell Wall Synthesis

Caption: Role of Heptaprenyl Phosphate in Peptidoglycan Synthesis.

Potential as an Anti-Tumor Agent

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data for the biological activity of this compound. The following table highlights the type of data that is needed for a comprehensive understanding of its function.

| Parameter | Target | Organism/Cell Line | Value | Reference |

| IC50 | Cancer Cell Growth | e.g., HeLa, HepG2 | Data not available | |

| Km (FPP) | Heptaprenyl Diphosphate Synthase | Bacillus subtilis | Data not available | |

| Km (IPP) | Heptaprenyl Diphosphate Synthase | Bacillus subtilis | Data not available | |

| kcat | Heptaprenyl Diphosphate Synthase | Bacillus subtilis | Data not available |

Experimental Protocols

Assay for Heptaprenyl Diphosphate Synthase (HepPPS) Activity

This protocol is a generalized procedure based on assays for other prenyltransferases and would require optimization for HepPPS.

Objective: To measure the enzymatic activity of HepPPS by quantifying the incorporation of radiolabeled isopentenyl diphosphate (IPP) into a long-chain polyprenyl diphosphate.

Materials:

-

Purified HepPPS enzyme

-

[1-¹⁴C]Isopentenyl diphosphate (radiolabeled substrate)

-

Farnesyl diphosphate (allylic substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂, 5 mM DTT)

-

Quenching solution (e.g., 6 M HCl)

-

Extraction solvent (e.g., 1-butanol or ethyl acetate)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube by adding the assay buffer, farnesyl diphosphate, and [1-¹⁴C]isopentenyl diphosphate.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the purified HepPPS enzyme.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at the optimal temperature.

-

Stop the reaction by adding the quenching solution.

-

Extract the radiolabeled product (all-E-heptaprenyl diphosphate) by adding the extraction solvent and vortexing vigorously.

-

Centrifuge to separate the phases.

-

Transfer an aliquot of the organic phase containing the product to a scintillation vial.

-

Evaporate the solvent.

-

Add scintillation cocktail to the vial and measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of incorporated radioactivity, the specific activity of the radiolabeled substrate, and the reaction time.

Extraction and Quantification of Polyprenols

This protocol provides a general method for the extraction and analysis of polyprenols from biological samples.

Objective: To extract and quantify this compound from bacterial cells.

Materials:

-

Bacterial cell pellet

-

Solvent for extraction (e.g., chloroform:methanol mixture, 2:1 v/v)

-

Saponification reagent (e.g., 1 M KOH in methanol)

-

Solvent for liquid-liquid extraction (e.g., hexane or diethyl ether)

-

Anhydrous sodium sulfate

-

HPLC system with a UV or MS detector

-

Normal-phase or reverse-phase HPLC column

-

This compound standard

Procedure:

-

Extraction: Homogenize the bacterial cell pellet with the chloroform:methanol mixture. Centrifuge to pellet the cell debris and collect the supernatant containing the lipid extract.

-

Saponification (optional, to hydrolyze esters): Add the saponification reagent to the lipid extract and incubate at a suitable temperature (e.g., 60°C) for 1-2 hours.

-

Liquid-Liquid Extraction: After saponification, add water and the extraction solvent (hexane or diethyl ether) to the mixture. Vortex and centrifuge to separate the phases. Collect the organic phase containing the non-saponifiable lipids, including polyprenols. Repeat the extraction of the aqueous phase.

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

Quantification by HPLC: Re-dissolve the dried extract in a suitable solvent for HPLC analysis. Inject the sample onto the HPLC system.

-

Identify the this compound peak by comparing the retention time with that of the authentic standard.

-

Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated with known concentrations of the this compound standard.

Conclusion and Future Directions

This compound is a fundamentally important molecule in bacterial biochemistry, playing indispensable roles in the biosynthesis of essential compounds and the construction of the cell wall. Its unique all-trans structure is key to its biological specificity. The enzymes involved in its biosynthesis, particularly heptaprenyl diphosphate synthase, represent promising targets for the development of novel antibacterial drugs. While its potential as an anti-cancer agent is intriguing, this area requires significant further investigation, including the determination of its efficacy against a range of cancer cell lines and the elucidation of its mechanism of action. Future research should focus on obtaining quantitative data for its biological activities and on developing more detailed experimental protocols to facilitate a deeper understanding of this vital isoprenoid.

References

- 1. Cytotoxic activity of polyprenylalcohols and vitamin K2 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Phosphate Sensing, Transport and Signalling in Streptomyces and Related Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEP group translocation - Wikipedia [en.wikipedia.org]

- 4. The mechanism of wall synthesis in bacteria. The organization of enzymes and isoprenoid phosphates in the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Bacterial Cell Wall: From Lipid II Flipping to Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Early evolution of polyisoprenol biosynthesis and the origin of cell walls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heptaprenyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 8. ENZYME - 2.5.1.30 heptaprenyl diphosphate synthase [enzyme.expasy.org]

- 9. WO2005086603A2 - Extraction method for polyprenols - Google Patents [patents.google.com]

- 10. Improvement of biochemical methods of polyP quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources and Extraction of all-E-Heptaprenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

All-E-heptaprenol, a C35 isoprenoid alcohol, is a crucial intermediate in the biosynthesis of essential molecules in various bacteria, most notably as a precursor to the side chain of menaquinone-7 (Vitamin K2). Its all-trans configuration imparts a linear and rigid structure, pivotal for its biological functions. This guide provides a comprehensive overview of the natural sources of this compound, focusing on its bacterial origins. It details established protocols for its extraction, purification, and quantification, and presents a visualization of its biosynthetic pathway. This document is intended to serve as a technical resource for researchers and professionals engaged in natural product chemistry, microbiology, and drug development.

Natural Sources of this compound

This compound is primarily found in the domain of Bacteria, where it plays a vital role in various cellular processes. While its presence is widespread, specific bacterial species have been identified as notable natural sources.

Bacterial Producers

Gram-positive bacteria, particularly species of the genus Bacillus, are significant producers of heptaprenyl compounds. Bacillus subtilis is a well-studied model organism known to synthesize all-E-heptaprenyl diphosphate as a key precursor to menaquinone-7 (MK-7). Strains of Bacillus subtilis natto are particularly relevant due to their use in the fermentation of soybeans to produce natto, a food rich in MK-7.

Other bacteria that naturally produce heptaprenol derivatives include:

-

Staphylococcus aureus : This pathogenic bacterium also utilizes heptaprenyl diphosphate synthase in its menaquinone biosynthesis pathway.

-

Mycobacterium species : Certain mycobacterial species are known to produce heptaprenyl phosphate, which is believed to act as a carrier for peptidoglycan precursors in cell wall synthesis.[1]

While this compound is a key intermediate, it often exists in its phosphorylated forms (heptaprenyl phosphate or heptaprenyl diphosphate) within the cell. The free alcohol form may be present in smaller quantities.

Quantitative Data

Direct quantitative data on the concentration of free this compound in bacteria is scarce in the literature. Most studies focus on the quantification of the end product, menaquinone-7, or the enzymatic activity of the biosynthetic enzymes. However, the presence of C35 heptaprenyl metabolites, known as sporulenes, has been confirmed in the spores of Bacillus subtilis, indicating the production of the C35 isoprenoid backbone.

| Natural Source | Compound | Concentration | Reference |

| Bacillus subtilis spores | Sporulenes (C35 heptaprenyl metabolites) | Not explicitly quantified as this compound | (Bosak et al., 2008) |

| Thermophilic Bacteria | Polyprenols (including C35) | Relative percentages reported, not absolute concentrations | (Rezanka et al., 2019) |

Note: This table highlights the current gap in direct quantitative data for this compound from natural sources. The provided information is on related heptaprenyl compounds.

Biosynthesis of this compound

This compound is synthesized via the isoprenoid biosynthesis pathway. In bacteria, this is typically the non-mevalonate pathway, also known as the MEP (2-C-methyl-D-erythritol 4-phosphate) pathway. The final steps leading to the direct precursor of this compound are catalyzed by a specific prenyltransferase.

The key enzyme responsible for the synthesis of the C35 backbone is heptaprenyl diphosphate synthase . In Bacillus subtilis, this enzyme is a heterodimer composed of two subunits, HepS and HepT . The synthase catalyzes the sequential condensation of four molecules of isopentenyl diphosphate (IPP) with one molecule of farnesyl diphosphate (FPP), resulting in the formation of all-E-heptaprenyl diphosphate.

The overall reaction is as follows:

(2E,6E)-Farnesyl diphosphate + 4 Isopentenyl diphosphate → all-trans-Heptaprenyl diphosphate + 4 Diphosphate

This all-E-heptaprenyl diphosphate is then utilized as a substrate for the synthesis of menaquinone-7 and other potential metabolites.

Biosynthetic Pathway Diagram

Caption: Biosynthetic pathway of this compound and its conversion to menaquinone-7.

Experimental Protocols

The extraction and purification of the lipophilic this compound from bacterial sources require methods suitable for lipid isolation. The following protocols are based on established methodologies for the extraction of polyprenols and other bacterial lipids.

Extraction of Total Lipids from Bacillus subtilis

This protocol is adapted from the Bligh and Dyer method, a widely used technique for the extraction of total lipids from biological samples.

Materials:

-

Bacillus subtilis cell culture (e.g., grown in a suitable broth medium)

-

Chloroform

-

Methanol

-

Deionized water

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Glassware

Procedure:

-

Cell Harvesting: Centrifuge the bacterial culture (e.g., 1 liter) at 6,000 x g for 15 minutes at 4°C to pellet the cells. Discard the supernatant.

-

Washing: Resuspend the cell pellet in phosphate-buffered saline (PBS) and centrifuge again. Repeat this washing step twice to remove any residual medium components.

-

Lysis and Extraction (Bligh and Dyer Method): a. To the washed cell pellet, add a single-phase mixture of chloroform:methanol:water in a ratio of 1:2:0.8 (v/v/v). For example, for a 1 g wet cell pellet, add 10 ml of this mixture. b. Agitate the mixture vigorously for 2 hours at room temperature to ensure cell lysis and lipid extraction. c. Induce phase separation by adding 1 volume of chloroform and 1 volume of water for every 1 volume of the initial solvent mixture. For the example above, add 10 ml of chloroform and 10 ml of water. d. Vortex the mixture thoroughly and then centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Collection of Lipid Phase: a. Three phases will be observed: an upper aqueous phase (methanol and water), a lower organic phase (chloroform containing lipids), and a solid interphase of precipitated cellular debris. b. Carefully collect the lower chloroform phase using a Pasteur pipette or by decantation.

-

Concentration: Evaporate the chloroform from the collected lipid extract using a rotary evaporator under reduced pressure at a temperature below 40°C.

-

Storage: The resulting lipid extract can be stored under a nitrogen atmosphere at -20°C to prevent oxidation.

Purification of this compound by Column Chromatography

The crude lipid extract contains a mixture of different lipid species. This compound can be purified from this mixture using column chromatography.

Materials:

-

Crude lipid extract

-

Silica gel 60 (70-230 mesh)

-

Hexane

-

Ethyl acetate

-

Glass column for chromatography

-

Fraction collector or test tubes

Procedure:

-

Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude lipid extract in a minimal amount of hexane and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate.

-

Start with 100% hexane to elute non-polar lipids.

-

Gradually increase the ethyl acetate concentration (e.g., 2%, 5%, 10%, 20%, 50% ethyl acetate in hexane).

-

-

Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 8:2 v/v). Visualize the spots using a suitable stain (e.g., phosphomolybdic acid or iodine vapor). Polyprenols will appear as distinct spots.

-

Pooling and Concentration: Combine the fractions containing the purified this compound (identified by comparison with a standard, if available, or by spectroscopic methods) and evaporate the solvent to obtain the purified compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

The concentration of this compound in the purified fractions or the crude extract can be determined by HPLC.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

Isocratic elution with a mixture of methanol and isopropanol (e.g., 95:5 v/v). The exact ratio may need to be optimized depending on the column and system.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve a known amount of the purified sample or crude extract in the mobile phase. Filter the solution through a 0.22 µm syringe filter before injection.

-

HPLC Analysis:

-

Set the column temperature (e.g., 30°C).

-

Set the flow rate (e.g., 1.0 ml/min).

-

Set the UV detection wavelength to approximately 210 nm.

-

Inject the standard solutions and the sample solution into the HPLC system.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Experimental Workflow Diagram

Caption: Workflow for the extraction and quantification of this compound.

Conclusion

This compound is a naturally occurring isoprenoid of significant biological importance, particularly in bacteria. While its role as a precursor to menaquinone-7 is well-established, further research is needed to fully elucidate its natural abundance and explore other potential biological activities. The protocols outlined in this guide provide a framework for the extraction, purification, and quantification of this compound from bacterial sources, enabling further investigation into its chemistry and biology. The provided biosynthetic pathway and experimental workflow diagrams offer a clear visual representation of the key processes involved. This technical guide serves as a valuable resource for scientists in academia and industry, facilitating advancements in the study and application of this important natural product.

References

The Pivotal Role of All-E-Heptaprenol in Bacterial Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integrity of the bacterial cell wall is paramount for bacterial survival, making its biosynthetic pathways a prime target for antimicrobial agents. While undecaprenyl phosphate (C55-P) is widely recognized as the canonical lipid carrier for cell wall precursors, emerging evidence highlights the significant role of its shorter C35 analogue, all-E-heptaprenol, in its phosphorylated form (heptaprenyl phosphate, C35-P). This technical guide provides an in-depth exploration of the function of this compound in the synthesis of key bacterial cell wall components, particularly peptidoglycan. It details the enzymatic machinery that utilizes heptaprenyl phosphate, presents available quantitative data, outlines experimental protocols for its study, and provides visual representations of the pertinent biochemical pathways and experimental workflows. This guide is intended to be a comprehensive resource for researchers investigating bacterial cell wall biosynthesis and for professionals involved in the discovery and development of novel antibacterial therapeutics.

Introduction: Beyond the Canonical Carrier

The bacterial cell wall is a complex structure essential for maintaining cell shape and protecting against osmotic stress. Its major components, peptidoglycan (PGN) and, in Gram-negative bacteria, lipopolysaccharide (LPS), are synthesized from hydrophilic precursors that must be transported across the hydrophobic cytoplasmic membrane. This critical transport step is facilitated by polyprenyl phosphate lipid carriers. While undecaprenyl phosphate has been the focus of extensive research, the functional significance of other polyprenyl phosphates, such as heptaprenyl phosphate, is an area of growing interest.

This compound is a 35-carbon isoprenoid alcohol. In its diphosphorylated form, heptaprenyl diphosphate (C35-PP), it serves as a key intermediate in the biosynthesis of menaquinone-7 (MK-7), a vital component of the electron transport chain in many bacteria.[1][2] However, compelling evidence now demonstrates that heptaprenyl phosphate (the monophosphorylated form, C35-P) also functions as a lipid carrier for PGN precursors, mirroring the role of undecaprenyl phosphate.[1][3] This dual functionality positions heptaprenyl phosphate at a critical juncture between essential metabolic pathways: cell wall synthesis and cellular respiration.

Biosynthesis of this compound

This compound is synthesized via the isoprenoid biosynthesis pathway. The key enzyme responsible for determining its C35 chain length is heptaprenyl diphosphate synthase (HepPPS) . This enzyme catalyzes the sequential condensation of four molecules of isopentenyl diphosphate (IPP) with farnesyl diphosphate (FPP), an all-trans C15 isoprenoid, to produce all-trans-heptaprenyl diphosphate.[2]

dot

Caption: Biosynthesis of all-E-Heptaprenyl Diphosphate.

Role in Peptidoglycan Synthesis

The involvement of heptaprenyl phosphate as a carrier lipid in PGN synthesis has been elucidated through in vitro studies, primarily in Escherichia coli and with enzymes from Bacillus subtilis. The pathway mirrors the well-established cycle involving undecaprenyl phosphate.

Formation of Heptaprenyl-Lipid I and Heptaprenyl-Lipid II

The initial steps of PGN synthesis on the cytoplasmic side of the membrane involve the sequential transfer of PGN precursors to the lipid carrier.

-

MraY (Phospho-N-acetylmuramoyl-pentapeptide translocase): This integral membrane enzyme catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to heptaprenyl phosphate, forming heptaprenyl-pyrophosphoryl-MurNAc-pentapeptide (heptaprenyl-Lipid I) and releasing UMP.[3] Studies have shown that MraY from both E. coli and B. subtilis can utilize heptaprenyl phosphate as a substrate in vitro.[3][4]

-

MurG (UDP-N-acetylglucosamine—N-acetylmuramyl-(pentapeptide) pyrophosphoryl-undecaprenyl-N-acetylglucosamine transferase): Following the synthesis of heptaprenyl-Lipid I, the glycosyltransferase MurG catalyzes the addition of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to form heptaprenyl-pyrophosphoryl-MurNAc-(pentapeptide)-GlcNAc (heptaprenyl-Lipid II) .[5]

dot

Caption: Synthesis of Heptaprenyl-Lipid II.

Polymerization by Peptidoglycan Glycosyltransferases (PGTs)

Once synthesized, heptaprenyl-Lipid II is translocated across the cytoplasmic membrane to the periplasmic space, where it serves as the substrate for PGTs. These enzymes catalyze the polymerization of the glycan chains of PGN. Studies on E. coli PGTs, specifically PBP1a and PBP1b, have demonstrated their ability to utilize heptaprenyl-Lipid II and even a synthetic heptaprenyl-Lipid IV (a tetrasaccharide-lipid intermediate) as substrates for polymerization.[1] This indicates that the shorter heptaprenyl chain is sufficient to anchor the precursor in the membrane for the polymerization reaction to occur.

Potential Role in Lipopolysaccharide (LPS) Synthesis

The biosynthesis of the O-antigen and core oligosaccharide of LPS in Gram-negative bacteria also relies on a polyprenyl phosphate carrier, typically undecaprenyl phosphate, to transport oligosaccharide repeat units across the inner membrane.[6] While direct experimental evidence for the utilization of heptaprenyl phosphate in LPS synthesis is currently limited, the substrate flexibility of some of the enzymes involved in the initial steps of O-antigen synthesis suggests that heptaprenyl phosphate could potentially serve as a carrier in certain bacterial species or under specific physiological conditions. Further research is required to elucidate this prospective role.

Quantitative Data

Quantitative data on the cellular concentrations of heptaprenyl phosphate and its lipid-linked intermediates are not as abundant as for their undecaprenyl counterparts. However, kinetic parameters for the MraY enzyme from Bacillus subtilis with heptaprenyl phosphate have been determined.

| Substrate | Enzyme | Km (µM) | Reference |

| Heptaprenyl phosphate (C35-P) | B. subtilis MraY | Not explicitly determined, but used in kinetics studies | [3] |

| Heptaprenyl phosphate (C35-P) | E. coli MraY | 10-20 | [4] |

Note: The available data is limited, and further quantitative studies are needed to fully understand the in vivo dynamics of heptaprenyl phosphate metabolism.

Experimental Protocols

Extraction and Quantification of Heptaprenyl Phosphates

A general method for the extraction and quantification of polyprenyl phosphates from bacterial cells can be adapted for heptaprenyl phosphate. This typically involves cell lysis, lipid extraction, and analysis by High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Cell Culture and Harvesting: Grow bacterial cells to the desired growth phase and harvest by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer.

-

Lipid Extraction: Perform a Bligh-Dyer extraction or a similar method using a mixture of chloroform, methanol, and water to separate the lipid-containing organic phase.

-

HPLC Analysis:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol and isopropanol containing a low concentration of phosphoric acid or an ion-pairing reagent can be employed to separate different polyprenyl phosphates.

-

Detection: Detection can be achieved using a UV detector (around 210 nm) or by mass spectrometry (MS) for more sensitive and specific quantification.

-

-

Quantification: Compare the peak area of the sample with a standard curve generated from a purified heptaprenyl phosphate standard.

dot

Caption: Workflow for Heptaprenyl Phosphate Quantification.

In Vitro Assay for Heptaprenyl Diphosphate Synthase (HepPPS)

The activity of HepPPS can be measured by monitoring the incorporation of radiolabeled isopentenyl diphosphate ([¹⁴C]IPP) into a C35 polyprenyl diphosphate product.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing buffer, MgCl₂, dithiothreitol (DTT), farnesyl diphosphate (FPP), [¹⁴C]IPP, and the purified HepPPS enzyme.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

-

Reaction Quenching: Stop the reaction by adding EDTA or by acid hydrolysis.

-

Extraction of Products: Extract the radiolabeled polyprenyl diphosphates into an organic solvent such as n-butanol.

-

Analysis:

-

Thin-Layer Chromatography (TLC): Separate the reaction products by reverse-phase TLC and visualize by autoradiography.

-

Scintillation Counting: Quantify the radioactivity in the organic phase using a scintillation counter.

-

In Vitro Reconstitution of Heptaprenyl-Lipid II Synthesis and Polymerization

This experiment aims to demonstrate the entire process from heptaprenyl phosphate to a polymerized glycan chain in vitro.

Methodology:

-

Synthesis of Heptaprenyl-Lipid I:

-

Incubate purified MraY enzyme with heptaprenyl phosphate and UDP-MurNAc-pentapeptide (which can be fluorescently labeled for easier detection).

-

Monitor the formation of heptaprenyl-Lipid I by TLC or HPLC.

-

-

Synthesis of Heptaprenyl-Lipid II:

-

To the reaction mixture containing heptaprenyl-Lipid I, add purified MurG enzyme and UDP-GlcNAc.

-

Monitor the conversion of heptaprenyl-Lipid I to heptaprenyl-Lipid II.

-

-

Polymerization Assay:

-

Add purified PGT (e.g., PBP1a or PBP1b) to the heptaprenyl-Lipid II-containing reaction.

-

Analyze the formation of polymerized glycan chains by methods such as:

-

TLC: The polymerized product will remain at the origin.

-

Size-Exclusion Chromatography: To separate polymers of different lengths.

-

Mass Spectrometry: To confirm the identity of the polymerized products.

-

-

dot

Caption: In Vitro PGN Synthesis with Heptaprenyl Phosphate.

Implications for Drug Development

The discovery of heptaprenyl phosphate's role as a carrier lipid in cell wall synthesis opens up new avenues for antibiotic development.

-

Novel Targets: The enzymes involved in heptaprenyl phosphate metabolism, particularly HepPPS, represent potential targets for novel antibacterial agents. Inhibiting HepPPS would not only disrupt menaquinone synthesis but could also interfere with cell wall construction.

-

Broadening the Spectrum of Existing Drugs: Understanding the substrate flexibility of enzymes like MraY could inform the design of inhibitors that target bacteria utilizing different polyprenyl phosphate carriers.

-

Synergistic Therapies: Targeting both the heptaprenyl phosphate and undecaprenyl phosphate pathways simultaneously could be a strategy to overcome drug resistance. For instance, accumulation of heptaprenyl diphosphate has been shown to sensitize Bacillus subtilis to the antibiotic bacitracin, which targets undecaprenyl pyrophosphate.[2]

Conclusion

This compound, through its phosphorylated derivatives, plays a more complex and integral role in bacterial physiology than previously appreciated. Its function extends beyond being a mere precursor for menaquinone to acting as a carrier lipid in the fundamental process of peptidoglycan synthesis. This technical guide has provided a comprehensive overview of the current understanding of this role, from its biosynthesis to its utilization by the core enzymes of the cell wall synthesis machinery. The provided experimental frameworks offer a starting point for researchers to further investigate the prevalence and significance of this alternative carrier lipid pathway. A deeper understanding of the interplay between different polyprenyl phosphate pools and their roles in various biosynthetic pathways will undoubtedly pave the way for the development of the next generation of antibacterial therapies.

References

- 1. Synthesis of Heptaprenyl-Lipid IV to Analyze Peptidoglycan Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Accumulation of heptaprenyl diphosphate sensitizes Bacillus subtilis to bacitracin: Implications for the mechanism of resistance mediated by the BceAB transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Substrate Tolerance of Bacterial Glycosyltransferase MurG: Novel Fluorescence-based Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interrupting Biosynthesis of O Antigen or the Lipopolysaccharide Core Produces Morphological Defects in Escherichia coli by Sequestering Undecaprenyl Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

All-E-Heptaprenol in Archaeal Membranes: A Technical Guide on Biosynthesis, Analysis, and Functional Roles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Archaea, the third domain of life, are distinguished by their unique membrane lipid composition, which is fundamental to their survival in extreme environments. The core of these membranes is constructed from isoprenoid chains ether-linked to a glycerol phosphate backbone, a stark contrast to the fatty acid-based ester-linked lipids found in bacteria and eukaryotes. While the dominant structural lipids are C20 (phytanyl) and C40 (biphytanyl) derivatives, forming diether and tetraether structures, longer-chain polyprenols such as all-E-heptaprenol (a C35 isoprenoid) also play crucial, albeit non-structural, roles. This technical guide provides an in-depth exploration of the biosynthesis of isoprenoid precursors in archaea, the established roles of major membrane lipids, and a detailed examination of the current understanding of this compound and other polyprenols as functional molecules within the archaeal cell membrane.

The Core Structure of Archaeal Membranes: Beyond Heptaprenol

The fundamental building blocks of archaeal membrane lipids are not free polyprenols like this compound, but rather C20 and C40 isoprenoid alcohols derived from geranylgeranyl pyrophosphate (GGPP). These form the hydrophobic core of the membrane.

-

Diether Lipids (Archaeol): These lipids consist of two C20 phytanyl chains ether-linked to an sn-glycerol-1-phosphate backbone. Archaeol is a common component of archaeal membranes and has been found in all archaea studied to date, at least in trace amounts.[1]

-

Tetraether Lipids (Caldarchaeol): In many extremophilic archaea, the membranes are predominantly monolayers composed of tetraether lipids. These are formed by the head-to-head covalent linkage of two C40 biphytanyl chains, which are themselves derived from C20 precursors. These structures span the entire membrane, providing exceptional stability at high temperatures and extreme pH.

The biosynthesis of these core lipids is a multi-step process that begins with the synthesis of the basic isoprenoid unit.

Biosynthesis of Isoprenoid Precursors in Archaea

Archaea utilize the mevalonate (MVA) pathway to synthesize the C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[2][3] This pathway is shared with eukaryotes, though some archaeal enzymes are distinct from their eukaryotic counterparts.

The key steps in the archaeal MVA pathway leading to the formation of polyprenyl diphosphates are summarized below.

Diagram: Archaeal Isoprenoid Biosynthesis Pathway

Caption: Biosynthesis of isoprenoid precursors and polyprenyl diphosphates in archaea.

The Role of Polyprenols: Heptaprenol as a Functional Molecule

While not core structural components, free polyprenols and their phosphorylated derivatives are present in archaeal membranes and perform vital functions.[2][4] this compound is a C35 polyprenol, and its phosphorylated form, heptaprenyl diphosphate, is synthesized by heptaprenyl diphosphate synthase.[1]

The primary roles of polyprenols in archaea are understood to be:

-

Glycosyl Carriers: The most well-established function of long-chain polyprenols in archaea is as dolichyl phosphates, which act as lipid carriers for glycan chains in the process of N-linked glycosylation of proteins.[4][5] This is a critical process for the proper folding and function of many extracellular proteins.

-

Membrane Regulators: It has been proposed that free polyprenols, like other apolar polyisoprenoids such as squalane, may act as membrane regulators, analogous to sterols in eukaryotes and hopanoids in bacteria.[2][6] In this role, they are thought to intercalate into the lipid bilayer, influencing membrane fluidity, permeability, and stability, which is crucial for adaptation to extreme environmental conditions.[2][6] For instance, halophilic archaea tend to produce longer polyprenols, which may enhance membrane impermeability to ions.[2]

-

Antioxidants: Polyprenols have been suggested to function as antioxidants, protecting membrane lipids from damage by reactive oxygen species.[2]

There is currently no substantial evidence to suggest that free this compound is a major structural component of any known archaeal membrane. Quantitative studies on archaeal lipids focus on the abundance of diether and tetraether lipids.

Table 1: Comparison of Core Lipids and Functional Polyprenols in Archaea

| Feature | Core Lipids (Archaeol/Caldarchaeol) | Functional Polyprenols (e.g., Heptaprenol derivatives) |

| Primary Isoprenoid Chain Length | C20 (Phytanyl), C40 (Biphytanyl) | Variable (e.g., C35 for Heptaprenol, C55 is common) |

| Primary Role | Structural core of the membrane | Glycosyl carriers, membrane regulators, antioxidants |

| Abundance in Membrane | High (major component) | Low (trace to minor component) |

| Linkage to Glycerol | Ether linkage | Not typically linked to glycerol backbone as a core lipid |

| Active Form | Assembled into phospholipids | Alcohol (free form) or phosphorylated (e.g., dolichols) |

Experimental Protocols

The analysis of polyprenols in archaea requires specific extraction and analytical techniques that differ from those for the more abundant core lipids.

Extraction of Archaeal Lipids

A common method for the extraction of total lipids from archaeal biomass is a modified Bligh-Dyer method.

Protocol: Modified Bligh-Dyer Extraction

-

Cell Lysis: Lyse the archaeal cell pellet. This can be achieved by methods such as sonication, freeze-thaw cycles, or high-pressure homogenization.[4]

-

Solvent Extraction: Add a single-phase solvent mixture of chloroform:methanol:water (or buffer) to the lysed cells. A common ratio is 1:2:0.8 (v/v/v).

-

Phase Separation: After a period of extraction, induce phase separation by adding additional chloroform and water, resulting in a final chloroform:methanol:water ratio of 1:1:0.9 (v/v/v).

-

Collection: The lower chloroform phase, containing the total lipids, is carefully collected.

-

Drying: The solvent is evaporated under a stream of nitrogen gas to yield the total lipid extract.

Diagram: Archaeal Lipid Extraction Workflow

Caption: General workflow for the extraction of total lipids from archaeal biomass.

Analysis of Polyprenols

The total lipid extract contains a complex mixture of lipids. To analyze for specific polyprenols like heptaprenol, further chromatographic separation and specialized analytical techniques are required.

Protocol: Analysis of Free Polyprenols

-

Chromatographic Separation: The total lipid extract is fractionated using column chromatography (e.g., silica gel) or more advanced techniques like High-Performance Liquid Chromatography (HPLC). A non-polar solvent system is typically used to separate the apolar polyprenols from the more polar phospholipids.

-

Identification and Quantification:

-

Mass Spectrometry (MS): HPLC coupled with mass spectrometry (HPLC-MS) is a powerful tool for the identification and quantification of polyprenols. Electrospray ionization (ESI) is a commonly used ionization technique. The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern can be used to identify specific polyprenols.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of purified polyprenols, 1H and 13C NMR are invaluable. NMR can confirm the number of isoprene units, the stereochemistry of the double bonds (E or Z), and the nature of the terminal alcohol group.[8][9]

-

Table 2: Key Analytical Techniques for Heptaprenol Analysis

| Technique | Application | Information Obtained |

| HPLC | Separation | Isolation of polyprenol fraction from total lipid extract. |

| Mass Spectrometry (MS) | Identification & Quantification | Molecular weight, elemental composition, and structural fragments. |

| NMR Spectroscopy | Structural Elucidation | Detailed chemical structure, including stereochemistry. |

Implications for Drug Development

The enzymes in the archaeal MVA pathway and subsequent polyprenyl diphosphate synthesis are distinct from their human counterparts, presenting potential targets for antimicrobial drug development. For instance, inhibitors of heptaprenyl diphosphate synthase could disrupt the formation of essential polyprenols, impacting protein glycosylation and membrane stability in pathogenic archaea. A deeper understanding of the functional roles of these longer-chain polyprenols could unveil new strategies for targeting archaeal-specific cellular processes.

Conclusion

The core of archaeal membranes is built upon a foundation of C20 and C40 isoprenoid ethers, providing remarkable stability in extreme environments. This compound, a C35 polyprenol, is not a primary structural component of these membranes. Instead, the available evidence strongly indicates that heptaprenol and other long-chain polyprenols function as essential molecules in processes such as protein glycosylation and as regulators of membrane properties. Further research into the quantitative distribution and specific functions of these polyprenols across the diverse archaeal domain will undoubtedly provide a more complete picture of the intricate biology of these fascinating organisms and may open new avenues for biotechnological and therapeutic applications.

References

- 1. Archaeol - Wikipedia [en.wikipedia.org]

- 2. In Search for the Membrane Regulators of Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. At the membrane frontier: A prospectus on the remarkable evolutionary conservation of polyprenols and polyprenyl-phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of a Comprehensive Polyprenol Library for Evaluation of Bacterial Enzyme Lipid Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Characterization of Fatty Acids in Crenarchaeota by GC-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Discovery and History of Heptaprenyl Diphosphate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptaprenyl diphosphate synthase (HepPPS) is a key enzyme in the biosynthesis of isoprenoids, a large and diverse class of naturally occurring organic chemicals. This enzyme catalyzes the sequential condensation of four molecules of isopentenyl diphosphate (IPP) with farnesyl diphosphate (FPP) to form C35 all-trans-heptaprenyl diphosphate (HepPP).[1][2][3] This C35 isoprenoid serves as the side chain for essential molecules such as menaquinone-7 (Vitamin K2) and ubiquinone-7 (Coenzyme Q7), which are vital for electron transport in bacteria and some eukaryotes.[2][3][4] The critical role of HepPPS in microbial survival has made it a promising target for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the discovery, history, and characterization of this important enzyme.

Discovery and Early History

The first report of heptaprenyl diphosphate synthase activity emerged in 1980 from the work of Takahashi, Ogura, and Seto.[1] Working with partially purified extracts of Bacillus subtilis, they detected an enzyme that catalyzed the synthesis of a C35 prenyl pyrophosphate.[1] Their seminal paper in the Journal of Biological Chemistry laid the groundwork for all subsequent research on this enzyme. They established that the enzyme specifically utilizes farnesyl diphosphate or geranylgeranyl diphosphate as allylic substrates and isopentenyl diphosphate as the isoprenoid donor.[1] Notably, they observed that dimethylallyl diphosphate and geranyl diphosphate were not effective substrates.[1]

Further investigations into the B. subtilis enzyme revealed a surprising complexity. In 1983, Fujii, Koyama, and Ogura demonstrated that the heptaprenyl pyrophosphate synthetase from B. subtilis could be dissociated into two essential protein components, neither of which exhibited catalytic activity alone. The activity was restored only when the two components were combined. Later work by Zhang and colleagues in 1998 elucidated that this enzyme is a heterodimer, composed of two dissociable subunits, Component I and Component II.[5] They showed that the formation of a catalytically active complex requires the presence of both subunits, Mg2+, and the substrate farnesyl diphosphate.[5]

Quantitative Data

The following tables summarize the key quantitative data for heptaprenyl diphosphate synthase from various organisms.

Table 1: Kinetic Parameters of Heptaprenyl Diphosphate Synthase

| Organism | Substrate | Km (µM) | Vmax | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Bacillus subtilis | Isopentenyl diphosphate | 12.8 | - | - | - | [1] |

| Farnesyl diphosphate | 13.3 | - | - | - | [1] | |

| Geranylgeranyl diphosphate | 8.3 | - | - | - | [1] | |

| Staphylococcus aureus | Isopentenyl diphosphate | 1.3 ± 0.3 | - | - | - | [6] |

| Farnesyl diphosphate | 0.8 ± 0.2 | - | - | - | [6] | |

| Toxoplasma gondii (TgCoq1) | Isopentenyl diphosphate | 1.8 ± 0.1 | 1.3 ± 0.0 nmol/min/mg | - | - | [7] |

| Farnesyl diphosphate | 0.9 ± 0.1 | 1.2 ± 0.0 nmol/min/mg | - | - | [7] | |

| Geranylgeranyl diphosphate | 1.2 ± 0.1 | 1.0 ± 0.0 nmol/min/mg | - | - | [7] | |

| Geranyl diphosphate | 2.5 ± 0.2 | 0.5 ± 0.0 nmol/min/mg | - | - | [7] | |

| Arabidopsis thaliana (AtHEPS) | Isopentenyl diphosphate | 13.0 ± 1.2 | - | 0.11 ± 0.00 | 8.5 x 103 | [8] |

| Farnesyl diphosphate | 1.2 ± 0.1 | - | 0.23 ± 0.01 | 1.9 x 105 | [8] | |

| Geranylgeranyl diphosphate | 1.8 ± 0.2 | - | 0.15 ± 0.01 | 8.3 x 104 | [8] | |

| Geranyl diphosphate | 11.0 ± 1.0 | - | 0.13 ± 0.01 | 1.2 x 104 | [8] |

Table 2: Molecular Properties of Heptaprenyl Diphosphate Synthase

| Organism | Method | Molecular Weight (kDa) | Subunit Composition | Reference |

| Bacillus subtilis | Gel Filtration | 45 | Heterodimer | [1] |

| Bacillus subtilis | - | Component I: ~30, Component II: ~30 | Heterodimer | |

| Toxoplasma gondii (TgCoq1) | Calculated | 72.5 | Monomer | [7] |

| Staphylococcus aureus | - | HepPPS-1 (regulatory): ~, HepPPS-2 (catalytic): ~ | Heterodimer | [6] |

Experimental Protocols

Initial Purification of Heptaprenyl Diphosphate Synthase from Bacillus subtilis (Takahashi et al., 1980)

This protocol is based on the methods described in the original 1980 publication.

1. Preparation of Cell-Free Extract:

-

Bacillus subtilis cells were harvested and washed.

-

The cell paste was suspended in a buffer solution and disrupted by sonication.

-

The cell debris was removed by centrifugation to obtain the crude cell-free extract.

2. DEAE-Sephacel Chromatography:

-

The crude extract was applied to a DEAE-Sephacel column equilibrated with a buffer (e.g., Tris-HCl) at a specific pH.

-

The column was washed with the equilibration buffer to remove unbound proteins.

-

The enzyme was eluted using a linear gradient of NaCl in the equilibration buffer.

-

Fractions were collected and assayed for heptaprenyl diphosphate synthase activity.

3. Sephadex G-100 Gel Filtration:

-

The active fractions from the DEAE-Sephacel column were pooled, concentrated, and applied to a Sephadex G-100 column equilibrated with a suitable buffer.

-

The proteins were eluted with the same buffer, and fractions were collected.

-

The fractions were assayed for enzyme activity to identify the purified heptaprenyl diphosphate synthase.

Standard Enzyme Activity Assay

This is a general protocol for determining the activity of heptaprenyl diphosphate synthase.

1. Reaction Mixture:

-

A typical assay mixture contains:

-

Tris-HCl buffer (pH 7.5)

-

MgCl2

-

Dithiothreitol (DTT)

-

[1-14C]Isopentenyl diphosphate (IPP)

-

Farnesyl diphosphate (FPP)

-

Enzyme preparation

-

2. Incubation:

-

The reaction is initiated by the addition of the enzyme.

-

The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.

3. Product Extraction:

-

The reaction is stopped, often by the addition of acid.

-

The radiolabeled lipid products are extracted with an organic solvent, such as 1-butanol or a chloroform/methanol mixture.

4. Quantification:

-

The organic phase containing the radiolabeled heptaprenyl diphosphate is transferred to a scintillation vial.

-

The amount of radioactivity is determined using a liquid scintillation counter.

-

The enzyme activity is calculated based on the incorporation of [14C]IPP into the product.

Signaling Pathways and Experimental Workflows

Upstream Biosynthesis of Isoprenoid Precursors

Heptaprenyl diphosphate synthase utilizes isopentenyl diphosphate (IPP) and farnesyl diphosphate (FPP), which are synthesized through two primary pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) or non-mevalonate pathway.

Caption: Upstream biosynthesis of IPP and FPP via the MVA and MEP pathways.

General Experimental Workflow for Heptaprenyl Diphosphate Synthase Characterization

The characterization of a newly identified heptaprenyl diphosphate synthase typically follows a standardized workflow.

References

- 1. Heptaprenyl pyrophosphate synthetase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Heptaprenyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 5. experts.illinois.edu [experts.illinois.edu]

- 6. Structure, Function and Inhibition of Staphylococcus aureus Heptaprenyl Diphosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. che.tohoku.ac.jp [che.tohoku.ac.jp]

The Cellular Choreography of All-E-Heptaprenol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-E-heptaprenol, a C35 isoprenoid alcohol, and its phosphorylated derivative, all-E-heptaprenyl diphosphate, are crucial precursors in the biosynthesis of essential molecules such as menaquinone-7 (Vitamin K2) and ubiquinone-7 (Coenzyme Q7). The enzymes responsible for this synthesis are strategically localized within the cell to ensure efficient channeling of this lipophilic molecule into key metabolic pathways. This technical guide provides an in-depth exploration of the cellular localization of this compound synthesis across different domains of life, complete with quantitative data, detailed experimental methodologies, and pathway visualizations to support research and drug development endeavors.

The Core Synthesizing Enzyme: Heptaprenyl Diphosphate Synthase

The primary enzyme responsible for the synthesis of the C35 isoprenoid chain is all-trans-heptaprenyl diphosphate synthase (HepPPS), also known as Coq1 in eukaryotes. This enzyme catalyzes the sequential condensation of four molecules of isopentenyl diphosphate (IPP) with one molecule of farnesyl diphosphate (FPP) to produce all-E-heptaprenyl diphosphate (HepPP).

Subcellular Localization of Heptaprenyl Diphosphate Synthase

The subcellular location of HepPPS/Coq1 is critical to its function, placing it in proximity to the downstream pathways that utilize its product. The localization varies significantly across different organisms.

-

Bacteria: In bacteria, heptaprenyl diphosphate synthase activity is generally membrane-associated.[1] For instance, in Mycobacterium smegmatis, the synthesis is carried out by a membrane-associated enzyme. In Gram-positive bacteria like Bacillus subtilis, HepPPS is a heterodimeric enzyme composed of two subunits, HepS and HepT, which together form the active catalytic site. This association with the cell membrane is logical, as the heptaprenyl diphosphate product is the precursor for the lipid-soluble electron carrier menaquinone-7, which functions within the bacterial cell membrane.

-

Eukaryotes: In eukaryotic organisms, the synthesis of the heptaprenyl diphosphate precursor for ubiquinone is primarily localized to the mitochondria. In the protozoan parasite Toxoplasma gondii, the enzyme TgCoq1 is found in the mitochondrion.[2] Similarly, in the yeast Saccharomyces cerevisiae, the homologous enzyme Coq1 is a peripheral inner mitochondrial membrane protein. This mitochondrial localization is essential for the subsequent steps of coenzyme Q synthesis, which occur within the mitochondrial inner membrane as part of the electron transport chain. In the plant Arabidopsis thaliana, a cis,trans-mixed heptaprenyl diphosphate synthase (AtHEPS) has been identified and localized to the endoplasmic reticulum. This suggests a potential role in the synthesis of other polyprenols in addition to ubiquinone precursors.

-

Archaea: Current research on archaeal isoprenoid biosynthesis primarily focuses on the synthesis of C20 (geranylgeranyl) and C25 (farnesylgeranyl) isoprenoids, which form the backbone of their unique ether-linked membrane lipids.[3][4][5] There is currently no significant evidence to suggest that this compound is a common isoprenoid in archaea, and consequently, a dedicated heptaprenyl diphosphate synthase has not been characterized in this domain.

Quantitative Data: A Comparative Look at Heptaprenyl Diphosphate Synthase Kinetics

The kinetic parameters of heptaprenyl diphosphate synthase provide valuable insights into its efficiency and substrate preference. Below is a summary of available quantitative data for this enzyme from different organisms.

| Organism | Enzyme | Substrate(s) | Km (µM) | Vmax or kcat | Reference |

| Bacillus subtilis | Heptaprenyl Pyrophosphate Synthetase | Isopentenyl pyrophosphate | 12.8 | Not reported | --INVALID-LINK--[6] |

| Farnesyl pyrophosphate | 13.3 | ||||

| Geranylgeranyl pyrophosphate | 8.3 | ||||

| Toxoplasma gondii | TgCoq1 | Isopentenyl pyrophosphate | 1.8 ± 0.3 | 1.1 ± 0.04 (nmol/min/mg) | --INVALID-LINK--[2] |

| Farnesyl pyrophosphate | 0.9 ± 0.2 | 1.2 ± 0.03 (nmol/min/mg) | |||

| Geranylgeranyl pyrophosphate | 2.4 ± 0.6 | 0.7 ± 0.04 (nmol/min/mg) | |||

| Arabidopsis thaliana | AtHEPS | Isopentenyl pyrophosphate | 13.0 ± 1.1 | 1.0 ± 0.0 (s-1) | --INVALID-LINK-- |

| Farnesyl pyrophosphate | 1.9 ± 0.2 | 1.3 ± 0.0 (s-1) | |||

| Geranylgeranyl pyrophosphate | 2.1 ± 0.3 | 1.1 ± 0.0 (s-1) |

From Diphosphate to Alcohol: The Dephosphorylation Step

The final step in the synthesis of this compound is the dephosphorylation of all-E-heptaprenyl diphosphate. This reaction is catalyzed by a phosphatase. The specificity and precise subcellular localization of the phosphatase responsible for this conversion are not as well-defined as that of HepPPS.

In Bacillus subtilis, it is suggested that a relatively non-specific phosphatase, such as PhoB, may be responsible for this dephosphorylation. Many cellular phosphatases exhibit broad substrate specificity, and it is plausible that one or more of these enzymes, located at the membrane or in the cytoplasm, could act on heptaprenyl diphosphate.[7] The localization of this step would likely be in close proximity to the site of heptaprenyl diphosphate synthesis to facilitate the efficient production of this compound for its subsequent roles, such as a carrier lipid in cell wall biosynthesis.[1]

Signaling Pathways and Experimental Workflows

The synthesis of all-E-heptaprenyl diphosphate is a key branch point in isoprenoid metabolism, feeding into the production of menaquinones in bacteria and ubiquinones in eukaryotes.

Menaquinone-7 Biosynthesis Pathway

Caption: Bacterial Menaquinone-7 Biosynthesis Pathway.

Ubiquinone-7 Biosynthesis Pathway

Caption: Eukaryotic Ubiquinone-7 Biosynthesis Pathway.

Experimental Workflow: Subcellular Localization

Caption: Workflow for Subcellular Fractionation.

Experimental Protocols

Protocol 1: Subcellular Fractionation for Localization of Bacterial Heptaprenyl Diphosphate Synthase

This protocol is adapted for the separation of cytoplasmic and membrane fractions from Gram-positive bacteria like Bacillus subtilis.

1. Cell Culture and Harvest:

- Grow Bacillus subtilis in a suitable rich medium (e.g., LB broth) to mid-logarithmic phase.

- Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

- Wash the cell pellet twice with a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

2. Cell Lysis:

- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, with protease inhibitors).

- Lyse the cells by sonication on ice. Use short bursts (e.g., 30 seconds) followed by cooling periods to prevent overheating and protein denaturation. Monitor cell lysis by microscopy.

3. Fractionation by Differential Centrifugation:

- Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet unbroken cells and large debris.

- Carefully transfer the supernatant to a new tube. This is the total cell extract.

- To separate the membrane and cytosolic fractions, centrifuge the total cell extract at 100,000 x g for 1 hour at 4°C.

- The resulting supernatant is the cytosolic fraction.

- The pellet contains the membrane fraction. Gently wash the membrane pellet with lysis buffer and re-centrifuge at 100,000 x g for 1 hour.

4. Analysis:

- Resuspend the final membrane pellet in a minimal volume of storage buffer.

- Determine the protein concentration of both the cytosolic and membrane fractions.

- Analyze the fractions for the presence of heptaprenyl diphosphate synthase (e.g., HepS or HepT subunits) by Western blotting using specific antibodies.

- Perform enzyme activity assays on both fractions to determine the localization of the catalytic activity.

Protocol 2: GFP-Tagging for in vivo Localization of Eukaryotic Coq1

This protocol provides a general framework for localizing Coq1 in yeast using C-terminal GFP tagging.

1. Construction of the GFP Fusion Plasmid:

- Amplify the open reading frame of the COQ1 gene from yeast genomic DNA by PCR, excluding the stop codon.

- Clone the COQ1 PCR product into a suitable yeast expression vector that contains a C-terminal GFP tag (e.g., pFA6a-GFP(S65T)-KanMX6). This will create a COQ1-GFP fusion construct under the control of a suitable promoter.

2. Yeast Transformation:

- Transform the COQ1-GFP fusion construct into a wild-type yeast strain (e.g., BY4741) using the lithium acetate/polyethylene glycol method.

- Select for positive transformants on appropriate selection media (e.g., G418 for KanMX6 marker).

3. Co-localization with a Mitochondrial Marker:

- Grow the yeast cells expressing Coq1-GFP in selective liquid media.

- For visualization of mitochondria, stain the cells with a mitochondrial-specific fluorescent dye (e.g., MitoTracker Red CMXRos). Incubate the cells with the dye according to the manufacturer's instructions.

4. Confocal Microscopy:

- Wash the cells to remove excess dye.

- Mount the cells on a microscope slide.

- Visualize the GFP and MitoTracker signals using a confocal laser scanning microscope.

- Acquire images in both the green (GFP) and red (MitoTracker) channels.

- Merge the images to determine if the Coq1-GFP signal co-localizes with the mitochondrial marker.

Conclusion

The cellular localization of this compound synthesis is a testament to the efficient organization of metabolic pathways within the cell. The strategic placement of heptaprenyl diphosphate synthase in the mitochondria of eukaryotes and associated with the cell membrane of bacteria ensures the direct availability of its lipophilic product for the biosynthesis of vital quinones. While the core synthesis of the C35 diphosphate is well-characterized, further research into the specific phosphatases responsible for the final conversion to this compound will provide a more complete understanding of this important biosynthetic pathway. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate this pathway and its components as potential therapeutic targets.

References

- 1. This compound | 32304-16-8 | Benchchem [benchchem.com]

- 2. journals.asm.org [journals.asm.org]

- 3. pnas.org [pnas.org]

- 4. Biosynthesis of archaeal membrane ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Heptaprenyl pyrophosphate synthetase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Basis for Protein Phosphatase 1 Regulation and Specificity - PMC [pmc.ncbi.nlm.nih.gov]

regulation of the MEP pathway for isoprenoid production

An In-depth Technical Guide to the Regulation of the MEP Pathway for Isoprenoid Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenoids, also known as terpenoids, represent one of the largest and most diverse families of natural products, with over 55,000 members identified.[1] They play critical roles in all domains of life, functioning as hormones, components of photosynthetic machinery, electron carriers, and structural elements of membranes.[1][2] In the pharmaceutical, nutraceutical, and fragrance industries, isoprenoids are highly valued for their therapeutic properties and commercial applications.

Plants and many microorganisms synthesize the universal five-carbon precursors of all isoprenoids, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), through two distinct biosynthetic routes: the mevalonate (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, localized in the plastids.[1][3][4] The MEP pathway is responsible for the biosynthesis of essential plastidial isoprenoids, including carotenoids, chlorophylls, tocopherols, and key hormones like gibberellins and abscisic acid.[2] Due to its absence in humans, the MEP pathway is a prime target for the development of novel antibiotics and herbicides.[1][5]

Understanding the complex regulatory network that governs the MEP pathway is fundamental for its metabolic engineering to enhance the production of high-value isoprenoids. This technical guide provides a comprehensive overview of the core regulatory mechanisms, presents key quantitative data, details relevant experimental protocols, and visualizes the intricate molecular interactions that control flux through this vital pathway.

The MEP Pathway: An Enzymatic Overview

The MEP pathway converts the primary metabolites pyruvate and glyceraldehyde 3-phosphate (G3P) into IPP and DMAPP through a series of eight enzymatic reactions.[6] All enzymes of this pathway in plants are encoded by nuclear genes, despite their prokaryotic origin.[6] The initial committed step is the condensation of pyruvate and G3P to form 1-deoxy-D-xylulose 5-phosphate (DXP), catalyzed by DXP synthase (DXS).[6][7] DXP is then converted to MEP by DXP reductoisomerase (DXR), the first specific intermediate of the pathway.[7] The final two steps are catalyzed by the iron-sulfur cluster-containing enzymes HDS (IspG) and HDR (IspH), which produce HMBPP and subsequently IPP and DMAPP.[5][8]

Caption: The enzymatic steps of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

Key Regulatory Control Points

Flux through the MEP pathway is tightly regulated at multiple levels to meet the cellular demand for isoprenoid precursors while avoiding the accumulation of potentially toxic intermediates.[9] This regulation occurs at the transcriptional, post-translational, and metabolic levels.

Transcriptional Regulation

The primary point of transcriptional control in the MEP pathway involves the genes encoding the first two enzymes, DXS and DXR.[6][10]

-

DXS (1-deoxy-D-xylulose-5-phosphate synthase): This enzyme is widely considered to catalyze the main rate-limiting step.[7][10][11] In most plants, DXS is encoded by a small gene family, with different isoforms exhibiting distinct expression patterns, suggesting unique physiological functions.[6][12][13] For instance, the expression of DXS genes is often upregulated in response to developmental cues and various environmental stimuli, including light.[10][14] In Pinus massoniana, promoter analysis of MEP pathway genes revealed an abundance of light-responsive cis-elements, providing a molecular link to their light-induced expression.[12]

-

DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase): While DXS is the primary control point, DXR also plays a significant regulatory role.[6][15] Overexpression of DXR in various plant species has been shown to increase the production of MEP-derived isoprenoids, such as essential oils and carotenoids.[10][15]

-

Downstream Genes: Overexpression of DXS typically has minimal effect on the transcript levels of other downstream MEP pathway genes, indicating that the primary transcriptional control is exerted at the entry points of the pathway.[11]

Post-Translational Regulation

Beyond transcriptional control, the activity of MEP pathway enzymes is modulated by post-translational mechanisms, which allow for rapid responses to metabolic fluctuations.[16]

-

Protein Degradation: The levels of DXS and DXR proteins are subject to post-transcriptional control.[6] For example, under heat stress, a specific J-protein (J20) can direct misfolded DXS to the Clp protease complex for degradation.[11]

-

Redox Regulation & Other Modifications: The final two enzymes of the pathway, IspG (HDS) and IspH (HDR), contain iron-sulfur clusters and their activity is dependent on the cellular redox state.[5] Other post-translational modifications, such as phosphorylation and targeted proteolysis, are also thought to play a role in regulating enzyme activity in response to various signals.[16][17]

Metabolic Regulation (Feedback Inhibition)

Feedback inhibition is a crucial mechanism for fine-tuning metabolic flux, where the end products of a pathway inhibit the activity of an early enzyme.[18][19] In the MEP pathway, the final products, IPP and DMAPP, act as allosteric inhibitors of the first enzyme, DXS.[20][21][22]

-

Mechanism of DXS Inhibition: Studies have shown that both IPP and DMAPP significantly inhibit DXS activity.[20] This inhibition is competitive with the cofactor thiamine pyrophosphate (TPP).[20] Further research indicates that IPP and DMAPP bind to an allosteric site on DXS, promoting the monomerization of the active enzyme dimer.[21] The resulting monomers expose hydrophobic domains, leading to aggregation and eventual degradation.[21]

-

DXR Inhibition: The second enzyme, DXR, is also subject to feedback regulation by IPP and DMAPP, which compete with its cofactor NADPH for binding to the active site.[21]

Caption: Feedback inhibition of DXS by the end-products IPP and DMAPP.

Crosstalk with the MVA Pathway

In plants, the MEP and MVA pathways are physically separated by compartmentation, with the MEP pathway in plastids and the MVA pathway in the cytosol.[4] Initially, these pathways were thought to operate independently. However, substantial evidence now points to a metabolic crosstalk involving the exchange of isoprenoid precursors between the two compartments.[4][15][23]

This exchange allows for metabolic flexibility, where intermediates from one pathway can supplement the other.[23][24] For example, MVA-derived IPP can be imported into plastids to contribute to the synthesis of MEP-derived products like carotenoids and gibberellins.[2] Overexpression of key enzymes in one pathway can influence the gene expression and metabolite production of the other. For instance, overexpressing the MVA pathway's rate-limiting enzyme, HMGR, can lead to an increase in MEP-derived products.[15][23] Conversely, overexpressing the MEP pathway enzyme DXR can upregulate MEP-related genes while downregulating MVA-related genes.[15][23]

Caption: Crosstalk and exchange of IPP between the MVA and MEP pathways.

Quantitative Data Summary

Quantitative analysis of enzyme kinetics and metabolite concentrations is essential for building predictive models of pathway flux and for guiding metabolic engineering efforts.

Table 1: Feedback Inhibition of Populus trichocarpa DXS (PtDXS) [20]

| Inhibitor | Inhibition Constant (Kᵢ) | Type of Inhibition |

| DMAPP | 7.9 ± 1.2 µM | Competitive with TPP |

| IPP | 11.2 ± 1.8 µM | Competitive with TPP |

Data obtained from in vitro enzyme assays.

Table 2: Intracellular Concentrations of MEP Pathway Intermediates in Zymomonas mobilis [25]

| Metabolite | Concentration (µM) |

| DXP | 110 ± 19 |

| MEP | 16 ± 2 |

| CDP-ME | 21 ± 1 |

| MEcDP | 190 ± 20 |

| HMBDP | < 6.5 |

| IDP/DMADP | < 6.5 |

Concentrations measured in anaerobically grown cells in minimal media via LC-MS.

Table 3: Flux Control Coefficients (FCC) for DXS

| Organism | Condition | FCC of DXS | Reference |

| Arabidopsis thaliana | Photosynthetically active leaf | 0.82 | [11] |

| Escherichia coli | Expressing isoprene synthase | 0.65 | [26] |

The FCC indicates the relative control an enzyme exerts on the pathway flux. A value close to 1.0 suggests the enzyme is a primary rate-controlling step.

Experimental Protocols

Accurate quantification of pathway intermediates and enzyme activities is crucial for studying regulation. Below are summarized methodologies for key experiments.

Quantification of MEP Pathway Intermediates by LC-MS/MS

This method allows for the sensitive and accurate determination of low-abundance MEP pathway metabolites from biological samples.[27]

Caption: General workflow for MEP pathway metabolite quantification via LC-MS/MS.

Methodology Outline:

-

Sample Preparation: Flash-freeze biological material (e.g., plant tissue, bacterial pellets) in liquid nitrogen to quench metabolic activity.[25]

-

Extraction: Extract metabolites using a cold solvent mixture, typically methanol/chloroform/water. Add stable isotope-labeled internal standards for each metabolite to the extract to correct for matrix effects and variations in sample processing.[27]

-

Phase Separation: Centrifuge the mixture to separate the polar (aqueous) phase, which contains the phosphorylated MEP pathway intermediates, from the non-polar phase and cell debris.[25]

-

LC-MS/MS Analysis: Analyze the aqueous phase using liquid chromatography coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[27]

-

Chromatography: Use a suitable column (e.g., reversed-phase with an ion-pairing agent or HILIC) to separate the intermediates.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each analyte, a specific precursor ion is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This provides high specificity and sensitivity.[27]

-

-